4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine 4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine
Brand Name: Vulcanchem
CAS No.: 344277-88-9
VCID: VC7648943
InChI: InChI=1S/C16H14ClF3N2O4S/c17-14-9-11(16(18,19)20)10-21-15(14)26-12-1-3-13(4-2-12)27(23,24)22-5-7-25-8-6-22/h1-4,9-10H,5-8H2
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C16H14ClF3N2O4S
Molecular Weight: 422.8

4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine

CAS No.: 344277-88-9

Cat. No.: VC7648943

Molecular Formula: C16H14ClF3N2O4S

Molecular Weight: 422.8

* For research use only. Not for human or veterinary use.

4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine - 344277-88-9

Specification

CAS No. 344277-88-9
Molecular Formula C16H14ClF3N2O4S
Molecular Weight 422.8
IUPAC Name 4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylmorpholine
Standard InChI InChI=1S/C16H14ClF3N2O4S/c17-14-9-11(16(18,19)20)10-21-15(14)26-12-1-3-13(4-2-12)27(23,24)22-5-7-25-8-6-22/h1-4,9-10H,5-8H2
Standard InChI Key HPQYNUDSTBAIHH-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine (CAS: 344277-88-9) . Alternative designations include:

  • 4-[[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]sulfonyl]morpholine

  • Morpholine, 4-[[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]sulfonyl]-

Molecular Formula and Weight

The molecular formula is C₁₆H₁₄ClF₃N₂O₄S, yielding a molecular weight of 422.81 g/mol . The structure combines a trifluoromethylpyridinyl ether linked via a sulfonyl group to a morpholine ring (Fig. 1).

Structural Features:

  • Pyridine moiety: Substituted at positions 3 (chloro) and 5 (trifluoromethyl)

  • Sulfonyl bridge: Connects the pyridine ether to the morpholine ring

  • Morpholine: A six-membered ring containing one oxygen and one nitrogen atom

Physicochemical Properties

Stability and Reactivity

While experimental stability data are unavailable, the presence of electron-withdrawing groups (sulfonyl, trifluoromethyl) suggests resistance to nucleophilic attack. The morpholine ring may undergo protonation under acidic conditions, altering solubility .

Spectral Data

No experimental NMR, IR, or mass spectra were located in public databases. Predicted fragmentation patterns from the molecular formula indicate dominant ions at m/z 423 (M+H⁺) and 425 (M+2 for chlorine isotope) .

Synthesis and Industrial Production

Reported Synthetic Routes

Supplier documentation describes a multi-step process :

  • Ether formation: Coupling 3-chloro-5-(trifluoromethyl)-2-pyridinol with 4-hydroxyphenylsulfonyl chloride

  • Sulfonylation: Reacting the intermediate with morpholine

Critical parameters (temperature, catalysts) remain proprietary. Theoretical yields calculated via stoichiometry suggest a maximum of 68–72% for the final step.

Raw Material Availability

Key precursors include:

  • 3-Chloro-5-(trifluoromethyl)-2-pyridinol

  • 4-Hydroxyphenylsulfonyl chloride

  • Morpholine

Global suppliers for these intermediates are concentrated in the UK and US .

SupplierLocationCatalog NumberPurity Grade
Key OrganicsUnited KingdomK046789>95%
Ryan ScientificUnited StatesRSC-344277>98%
3B ScientificUnited States3B-882-9>90%

Data compiled from supplier listings . Minimum order quantities range from 100 mg to 5 g, with pricing between $220–$450/g (2025 Q2).

Challenges and Future Research

Key knowledge gaps include:

  • Crystallographic data: No single-crystal X-ray structures

  • Solubility profile: Experimental log P values needed

  • Metabolic stability: In vitro ADME studies

Priority research areas should focus on structure-activity relationships and scalable synthesis optimization.

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